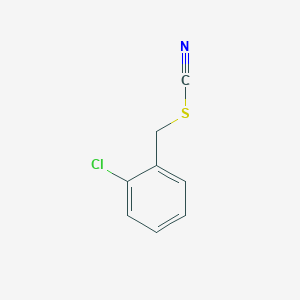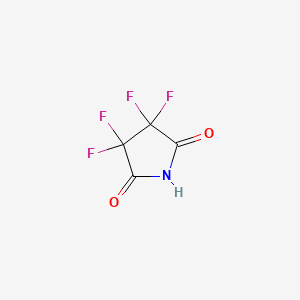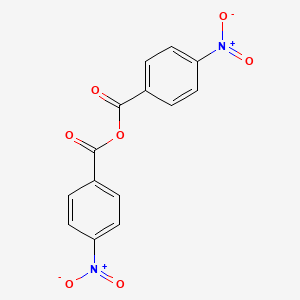
2-(2-Fluorophenyl)-2'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound similar to “2-(2-Fluorophenyl)-2’-iodoacetophenone” was determined using X-ray crystallography . The compound crystallized in the triclinic system with E configuration about the C=C double bond . The molecules are connected by pairs of C–H···O hydrogen bonds .Applications De Recherche Scientifique
Biological Baeyer–Villiger Oxidation
The biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants, was studied using 19F nuclear magnetic resonance (NMR). This study provided insights into the conversion of fluorinated acetophenones by Pseudomonas fluorescens and the enzyme 4′-hydroxyacetophenone monooxygenase (HAPMO), highlighting the potential for producing valuable synthons for chemical manufacturing (Moonen, Rietjens, & van Berkel, 2001).
Development of Fluorescent Probes
A novel route to indolizino[3,2-c]quinolines, a new class of fluorophores, was reported. These compounds, synthesized through oxidative Pictet-Spengler cyclization, show unique optical properties, suggesting their suitability as fluorescent probes for biomedical applications (Park, Kwon, Lee, & Kim, 2015).
Regioselective Functionalization
The synthesis of functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives through anionic cyclization demonstrated the utility of 2-fluorophenyl 2-iodophenyl derivatives in regioselective synthesis, offering pathways to complex molecular architectures (Sanz, Fernández, Castroviejo, Perez, & Fañanás, 2006).
Photophysical and Quantum Mechanical Analysis
A study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provided comprehensive data on its molecular structure, vibrational wavenumbers, and electronic properties, contributing to the understanding of molecular interactions and stability, relevant for material science and photophysical research (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Molecularly Imprinted Catalysts
The preparation of surface molecularly imprinted Ru-complex catalysts for asymmetric transfer hydrogenation in water media utilized o-fluoroacetophenone derivatives. This research underscores the potential of molecular imprinting techniques for creating catalysts with specific, shape-selective reaction spaces, enhancing the efficiency and selectivity of chemical reactions (Weng, Muratsugu, Ishiguro, Ohkoshi, & Tada, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-(2-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDENDEQQGSYZAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642345 |
Source


|
| Record name | 2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-2'-iodoacetophenone | |
CAS RN |
898784-73-1 |
Source


|
| Record name | Ethanone, 2-(2-fluorophenyl)-1-(2-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

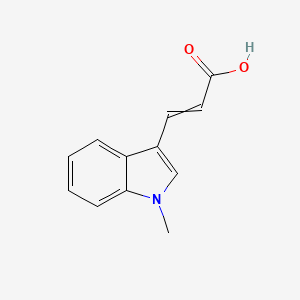
![Diethyl 2-[(2,5-dichloroanilino)methylene]malonate](/img/structure/B1346433.png)

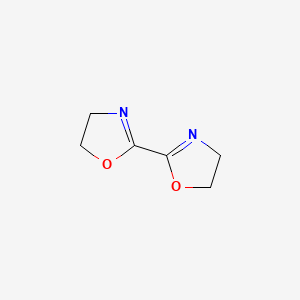
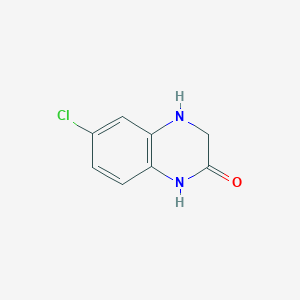

![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)
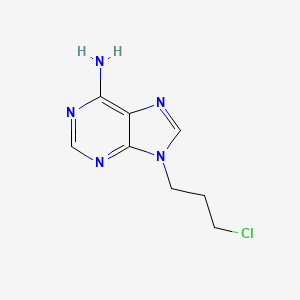
![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)
